

Evolutionary Crossroads: A Technical Deep Dive into the Conservation of 2-Phosphoglycerate Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

Cat. No.: B3327455

[Get Quote](#)

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the evolutionary conservation of 2-phosphoglycerate (2-PG) metabolism. This pivotal metabolic junction, centered around the interconversion of 3-phosphoglycerate (3-PG) and 2-PG, and the subsequent dehydration of 2-PG to phosphoenolpyruvate (PEP), showcases a remarkable tapestry of conserved enzymatic mechanisms, divergent evolutionary strategies, and the emergence of non-canonical "moonlighting" functions.

At the heart of this metabolic nexus are two key enzymes: phosphoglycerate mutase (PGM) and enolase. The evolutionary journey of these enzymes reveals both deep conservation and surprising diversity.

Phosphoglycerate Mutase: A Tale of Two Enzymes

Phosphoglycerate mutase, the enzyme responsible for the isomerization of 3-PG to 2-PG, exists in two distinct, non-homologous forms, providing a classic example of non-homologous isofunctional enzymes (NISE).

- Cofactor-Dependent PGM (dPGM): This form, found in all vertebrates and some invertebrates, fungi, and bacteria, requires 2,3-bisphosphoglycerate (2,3-BPG) as a cofactor.

[1][2] The catalytic mechanism involves a phosphohistidine intermediate.[2]

- Cofactor-Independent PGM (iPGM): Prevalent in plants, archaea, and many bacteria, this enzyme utilizes a phosphoserine intermediate and is dependent on divalent metal ions like manganese.[2][3]

The distribution of dPGM and iPGM across the domains of life is patchy, suggesting a complex evolutionary history shaped by gene loss, horizontal gene transfer, and metabolic redundancy.

[4][5] Larger genomes are more likely to encode both forms, highlighting the advantage of metabolic flexibility.[4][5]

Enolase: A Conserved Catalyst with Diverse Roles

Enolase, which catalyzes the dehydration of 2-PG to the high-energy compound PEP, is a highly conserved enzyme found in virtually all organisms capable of glycolysis.[3][6] It belongs to the enolase superfamily, a group of enzymes that share a common structural fold, typically a TIM barrel, and a conserved catalytic mechanism involving a divalent metal ion, usually Mg^{2+} . [6]

In vertebrates, gene duplication events have led to the evolution of three tissue-specific enolase isozymes:

- Alpha-enolase (ENO1): Ubiquitously expressed in most tissues.[1]
- Beta-enolase (ENO3): Primarily found in muscle tissue.[1]
- Gamma-enolase (ENO2): Predominantly expressed in neuronal and neuroendocrine tissues. [1]

The evolution of these isoforms appears to follow a "birth-and-death" model, where duplicated genes are either maintained, acquire new functions, or are lost over time.[6][7]

Beyond Metabolism: The Moonlighting Functions of PGM and Enolase

A growing body of evidence reveals that both PGM and enolase have "moonlighting" or non-canonical functions that extend beyond their roles in glycolysis. These alternative functions are

often dependent on the enzyme's subcellular localization or post-translational modifications.

- **Transcriptional Regulation:** Both PGM and enolase have been found in the nucleus, where they can act as transcriptional regulators. For example, a shorter form of ENO1, known as MYC promoter-binding protein-1 (MBP-1), can inhibit the expression of the c-Myc oncogene. [\[8\]](#)
- **Apoptosis and Cell Survival:** Glycolytic enzymes, including PGM and enolase, have been implicated in the regulation of apoptosis. [\[9\]](#)
- **Plasminogen Receptors:** When present on the cell surface, enolase can act as a receptor for plasminogen, concentrating proteolytic activity and playing a role in processes like tissue remodeling and cancer cell invasion. [\[1\]](#)

The evolution of these moonlighting functions is thought to be an ancient feature, possibly arising from the limited genomic content of early life forms, where a single protein may have needed to perform multiple tasks. [\[9\]](#)

Quantitative Insights into 2-Phosphoglycerate Metabolism

To provide a comparative analysis of the enzymes involved in 2-phosphoglycerate metabolism, the following tables summarize available quantitative data on their kinetic properties and the intracellular concentrations of relevant metabolites across different organisms.

Organism/Enzyme	Substrate	K_m (mM)	V_max (U/mg)	k_cat (s ⁻¹)	Reference(s)
Escherichia coli dPGM	3-PGA	~0.1-0.2	-	-	[10]
Escherichia coli iPGM	3-PGA	~0.1-0.2	-	-	[10]
Saccharomyces cerevisiae	2-PGA	0.07	-	-	[11]
Enolase					
Streptococcus rattus	2-PGA	4.35	-	-	[12]
Enolase					
Pyrococcus furiosus iPGM	3-PGA	0.43	5.0 (at 50°C)	-	[13]
Pyrococcus furiosus iPGM	2-PGA	0.23	2.5 (at 50°C)	-	[13]
Methanococcus jannaschii iPGM	3-PGA	0.65	1.25 (at 50°C)	-	[13]
Methanococcus jannaschii iPGM	2-PGA	0.28	0.6 (at 50°C)	-	[13]

Metabolite	Escherichia coli (mM)	Saccharomyces cerevisiae (mM)	Human Cells (mM)	Reference(s)
3-Phosphoglycerate (3-PG)	1.5	0.5 - 2.0	-	[4] [14]
2-Phosphoglycerate (2-PG)	-	0.1 - 0.5	0.004 - 0.017	[2] [4]
Phosphoenolpyruvate (PEP)	0.091 - 0.3	0.5 - 2.0	-	[4] [15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2-phosphoglycerate metabolism.

Phosphoglycerate Mutase (PGM) Enzyme Assay (Coupled Assay)

This protocol describes a continuous spectrophotometric assay for dPGM activity by coupling the formation of 2-PG to the subsequent reactions of glycolysis.

Principle: The conversion of 3-PG to 2-PG by PGM is the rate-limiting step. The 2-PG produced is then converted to PEP by enolase, PEP is converted to pyruvate by pyruvate kinase (PK), and pyruvate is finally reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

- Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl
- 3-Phosphoglycerate (3-PGA) solution (1 M)

- 2,3-Bisphosphoglycerate (2,3-BPG) solution (10 mM)
- Adenosine 5'-diphosphate (ADP) solution (100 mM)
- β -Nicotinamide adenine dinucleotide, reduced form (NADH) solution (10 mM)
- Enolase solution (e.g., 30 units/mL)
- Pyruvate Kinase (PK) solution (e.g., 50 units/mL)
- Lactate Dehydrogenase (LDH) solution (e.g., 60 units/mL)
- Enzyme sample (cell lysate or purified PGM)

Procedure:

- Prepare a reaction mixture in a cuvette containing:
 - Assay Buffer
 - 1 mM 3-PGA
 - 10 μ M 2,3-BPG
 - 1.5 mM ADP
 - 0.2 mM NADH
 - 0.3 units/mL enolase
 - 0.5 units/mL PK
 - 0.6 units/mL LDH
- Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating pyruvate.
- Initiate the reaction by adding the enzyme sample.

- Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
- Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of PGM activity is defined as the amount of enzyme that catalyzes the conversion of 1 μ mol of 3-PGA to 2-PGA per minute under the specified conditions.[\[13\]](#)

Enolase Enzyme Assay (Coupled Assay)

This protocol describes a continuous spectrophotometric assay for enolase activity.

Principle: The dehydration of 2-PG to PEP by enolase is the rate-limiting step. The PEP produced is then used by pyruvate kinase (PK) to phosphorylate ADP to ATP, generating pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), coupled with the oxidation of NADH. The decrease in absorbance at 340 nm is monitored.

Reagents:

- Assay Buffer: 81 mM Triethanolamine, pH 7.4, 25 mM MgSO₄, 100 mM KCl
- 2-Phosphoglycerate (2-PGA) solution (56 mM)
- Adenosine 5'-diphosphate (ADP) solution (20 mM)
- β -Nicotinamide adenine dinucleotide, reduced form (NADH) solution (7 mM)
- Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mixture (e.g., containing ~7 units PK and ~10 units LDH per assay)
- Enzyme sample (cell lysate or purified enolase)

Procedure:

- Prepare a reaction mixture in a cuvette containing:
 - Assay Buffer
 - 1.3 mM ADP
 - 0.12 mM NADH

- PK/LDH enzyme mixture
- Incubate the mixture at 25°C for 5 minutes.
- Initiate the reaction by adding 1.9 mM 2-PGA.
- Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
- Calculate the rate of the reaction from the linear portion of the absorbance change. One unit of enolase will convert 1.0 µmole of 2-phosphoglycerate to phospho(enol)pyruvate per minute at pH 7.4 at 25°C.[\[16\]](#)

Metabolite Extraction and Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of glycolytic intermediates from cell cultures using liquid chromatography-tandem mass spectrometry.

Principle: Cells are rapidly quenched to halt metabolic activity, followed by extraction of intracellular metabolites. The metabolites are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

- Quenching Solution: 60% methanol, -40°C
- Extraction Solvent: 80% methanol, -80°C
- Cell culture plates
- Liquid nitrogen
- Centrifuge
- Lyophilizer
- LC-MS/MS system

Procedure:

- Quenching:
 - Rapidly aspirate the culture medium.
 - Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Add pre-chilled quenching solution to the plate and incubate for 30 seconds.
 - Aspirate the quenching solution.
- Extraction:
 - Add pre-chilled extraction solvent to the plate.
 - Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
 - Incubate on ice for 15 minutes with occasional vortexing.
 - Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
 - Transfer the supernatant (containing the metabolites) to a new tube.
- Sample Preparation:
 - Lyophilize the metabolite extract to dryness.
 - Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate metabolites using a suitable chromatography column (e.g., a reversed-phase C18 column or a HILIC column).
 - Detect and quantify metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using known standards for each metabolite to create a calibration curve.[\[17\]](#)[\[18\]](#)

Regulatory and Signaling Networks

The metabolism of 2-phosphoglycerate is tightly regulated to meet the cell's energetic and biosynthetic needs. This regulation occurs at multiple levels, including allosteric control and post-translational modifications of PGM and enolase, which are in turn influenced by upstream signaling pathways.

Post-Translational Modifications

[Click to download full resolution via product page](#)

Acetylation and phosphorylation are key post-translational modifications that regulate the activity of PGM. For example, the NAD⁺-dependent deacetylase SIRT1 can deacetylate and thereby inhibit the activity of PGAM1.[13][14] Conversely, acetylation of PGAM1 has been shown to enhance its activity.[13][14] Phosphorylation of PGAM by kinases such as Pak1 can mark it for ubiquitination by the E3 ligase Mdm2, leading to its degradation.[19]

Enolase activity is also subject to post-translational control. Methylation of a specific histidine residue in the γ -enolase isoform can interfere with its dimerization, which is essential for its catalytic activity.[4] Furthermore, the binding of RNA molecules to acetylated enolase 1 (ENO1) can directly inhibit its enzymatic function, a process regulated by the deacetylase SIRT2.[5][20]

Allosteric Regulation and Signaling Pathways

[Click to download full resolution via product page](#)

While PGM and enolase are not the primary regulatory checkpoints of glycolysis, their activity is influenced by the overall flux through the pathway, which is tightly controlled by hormonal and allosteric mechanisms. Hormones like insulin and glucagon regulate blood glucose levels and modulate the activity of key glycolytic enzymes such as hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase.[21][22]

Allosteric effectors, such as ATP, AMP, and fructose-2,6-bisphosphate, provide immediate feedback on the cell's energy status, fine-tuning the rate of glycolysis.[22] For instance, high levels of ATP allosterically inhibit PFK-1, slowing down glycolysis, while high levels of AMP and fructose-2,6-bisphosphate activate it.[22] Although direct allosteric regulation of PGM and enolase is less pronounced, changes in the concentrations of their substrates and products, driven by the activity of the major regulatory enzymes, will influence their reaction rates according to Michaelis-Menten kinetics.

This technical guide provides a foundational understanding of the evolutionary conservation and multifaceted nature of 2-phosphoglycerate metabolism. The remarkable conservation of the core enzymatic functions of PGM and enolase, coupled with the diverse evolutionary strategies and the emergence of non-canonical roles, underscores the central importance of this metabolic juncture in cellular life. Further research into the specific regulatory mechanisms governing these enzymes in different organisms will undoubtedly provide new avenues for therapeutic intervention in a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. New Post-Translational Modification of the Glycolytic Enzyme Enolase | Research News - University of Tsukuba [tsukuba.ac.jp]
- 5. Riboregulation of Enolase 1 activity controls glycolysis and embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enolase - Proteopedia, life in 3D [proteopedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 11. metbio.net [metbio.net]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of glycolytic enzyme phosphoglycerate mutase-1 by Sirt1 protein-mediated deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of a quantitative protocol for the intermediate metabolites of the glycolysis pathway in human serum using gas chromatography–mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Senescence-inducing stress promotes proteolysis of phosphoglycerate mutase via ubiquitin ligase Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Riboregulation of Enolase 1 activity controls glycolysis and embryonic stem cell differentiation :: MPG.PuRe [pure.mpg.de]

- 21. Glycolysis: Pathway, Regulation, and Implications in Health and Disease - Creative Proteomics [creative-proteomics.com]
- 22. Regulation of Glycolysis: [cmgm-new.stanford.edu]
- To cite this document: BenchChem. [Evolutionary Crossroads: A Technical Deep Dive into the Conservation of 2-Phosphoglycerate Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3327455#evolutionary-conservation-of-2-phosphoglycerate-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com